1-Phenyl-cyclopropanecarbonyl chloride
Overview
Description
1-Phenyl-cyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H9ClO. It is a derivative of cyclopropane, featuring a phenyl group attached to the cyclopropane ring and a carbonyl chloride functional group. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-cyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with phosgene (COCl2) under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Another method involves the chlorination of 1-phenylcyclopropanecarboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrogen chloride (HCl) produced during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in maintaining precise reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 1-phenylcyclopropanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-phenylcyclopropanecarboxylic acid and hydrochloric acid (HCl).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Water, often with a base to neutralize the HCl produced
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
1-Phenylcyclopropanemethanol: Formed from reduction
1-Phenylcyclopropanecarboxylic acid: Formed from hydrolysis
Scientific Research Applications
1-Phenyl-cyclopropanecarbonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and protein modifications, where it can act as an acylating agent.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form stable derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Phenyl-cyclopropanecarbonyl chloride exerts its effects involves the reactivity of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The phenyl group stabilizes the intermediate formed during the reaction, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
1-Phenyl-cyclopropanecarbonyl chloride can be compared with other cyclopropane derivatives such as:
Cyclopropanecarbonyl chloride: Lacks the phenyl group, making it less stable and less reactive in certain reactions.
1-Phenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
1-Phenylcyclopropanemethanol: The alcohol derivative, which is less reactive but can be used in different synthetic pathways
The uniqueness of this compound lies in its combination of the phenyl group and the carbonyl chloride group, providing a balance of stability and reactivity that is valuable in various chemical processes.
Properties
IUPAC Name |
1-phenylcyclopropane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSCREWKCZJMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375137 | |
Record name | 1-Phenyl-cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63201-02-5 | |
Record name | 1-Phenyl-cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63201-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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